- Hepatoprotective triterpenes from traditional Tibetan medicine Potentilla anserinaPhytochemistry (Elsevier), 2014, 102, 169-181,
Cas no 95298-47-8 (Kaji-ichigoside F1)

Kaji-ichigoside F1 structure
Productnaam:Kaji-ichigoside F1
Kaji-ichigoside F1 Chemische en fysische eigenschappen
Naam en identificatie
-
- 2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid 28-beta-D-glucopyranosyl ester
- 2alpha,3alpha,19alpha-trihydroxyurs-12-en-28-oic acid beta-D-glucopyranosyl ester
- 2alpha,3alpha,19alpha-trihydroxy-ursolic acid-28-O-bet
- euscaphic acid glucoside ester
- Kaji-ichigoside F1
- Kajiichigoside F1
- 1-O-[(2α,3α)-2,3,19-Trihydroxy-28-oxours-12-en-28-yl]-β-D-glucopyranose
- 28-O-beta-D-Glucopyranosyleuscaphic acid
- 2alpha,3alpha,19alpha-Trihydroxylurs-12-en-28-oic acid-28-O-beta-D-glucopyranoside
- [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,10,11-trihydroxy-
- 28-O-β-D-Glucopyranosyleuscaphic acid
- D
- 2α,3α,19α-Trihydroxylurs-12-en-28-oic acid-28-O-β-D-glucopyranoside
- 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid 28-D-glucopyranoside
- 2α,3α,19α-Trihydroxyurs-12-en-28-oic acid ester glucoside
- Euscaphic acid 28-O-β-D-glucopyranoside
- AKOS037515255
- [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- MS-30964
- KajiichigosideF1
- HY-N2297
- 95298-47-8
- CS-0019624
- DTXSID201316292
- CHEMBL4128666
- (+)-28-Glucosyl tormentate
- 28-Glucosyl tormentate
- (+)-Kaji-ichigoside F1
- DA-64703
- (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (1R,2R,4aS,6aS,6bR,8aR,10S,11R,12aR,12bR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate
-
- Inchi: 1S/C36H58O10/c1-18-10-13-36(30(43)46-29-26(41)25(40)24(39)21(17-37)45-29)15-14-33(5)19(27(36)35(18,7)44)8-9-23-32(4)16-20(38)28(42)31(2,3)22(32)11-12-34(23,33)6/h8,18,20-29,37-42,44H,9-17H2,1-7H3/t18-,20-,21-,22+,23-,24-,25+,26-,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1
- InChI-sleutel: MLKQAGPAYHTNQQ-FUZXVMJXSA-N
- LACHT: C([C@]12CC[C@@H](C)[C@](O)(C)[C@H]1C1=CC[C@@H]3[C@]4(C[C@@H](O)[C@@H](O)C(C)(C)[C@@H]4CC[C@@]3(C)[C@@]1(CC2)C)C)(=O)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1
Berekende eigenschappen
- Exacte massa: 650.402998g/mol
- Oppervlakte lading: 0
- XLogP3: 3.2
- Aantal waterstofbonddonors: 7
- Aantal waterstofbondacceptatoren: 10
- Aantal draaibare bindingen: 4
- Monoisotopische massa: 650.402998g/mol
- Monoisotopische massa: 650.402998g/mol
- Topologisch pooloppervlak: 177Ų
- Zware atoomtelling: 46
- Complexiteit: 1250
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 16
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Moleculair gewicht: 650.8
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.31±0.1 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 230-232 ºC (chloroform methanol )
- Kookpunt: 741.5±60.0 °C at 760 mmHg
- Vlampunt: 223.6±26.4 °C
- Oplosbaarheid: Insuluble (6.51E-4 g/L) (25 ºC),
- Dampfdruk: 0.0±5.6 mmHg at 25°C
Kaji-ichigoside F1 Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Kaji-ichigoside F1 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1080-5mg |
Kaji-ichigoside F1 |
95298-47-8 | 98% | 5mg |
¥ 1660 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1080-1 mg |
Kaji-ichigoside F1 |
95298-47-8 | 1mg |
¥3393.00 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1250522-5mg |
KajiichigosideF1 |
95298-47-8 | 98% | 5mg |
$390 | 2024-06-06 | |
TargetMol Chemicals | TN1080-1 mL * 10 mM (in DMSO) |
Kaji-ichigoside F1 |
95298-47-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2590 | 2023-09-15 | |
A2B Chem LLC | AX03333-500mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 500mg |
$25861.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-1000mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 1000mg |
$41361.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-5mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 5mg |
$795.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-100mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 100mg |
$8035.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-10mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 10mg |
$1320.00 | 2024-04-19 | |
A2B Chem LLC | AX03333-50mg |
KajiichigosideF1 |
95298-47-8 | 98% by HPLC | 50mg |
$4659.00 | 2024-04-19 |
Kaji-ichigoside F1 Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1 h, 0 °C
1.2 Reagents: Acetone ; 0 °C
1.2 Reagents: Acetone ; 0 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 4 d
Referentie
- Biotransformation of oleanolic acid by Alternaria longipes and Penicillium adametziJournal of Asian Natural Products Research, 2011, 13(2), 160-167,
Kaji-ichigoside F1 Raw materials
Kaji-ichigoside F1 Preparation Products
Kaji-ichigoside F1 Gerelateerde literatuur
-
Li-Tao Wang,Mu-Jie Lv,Juan-Yan An,Xiao-Hong Fan,Ming-Zhu Dong,Sun-Dong Zhang,Jian-Dong Wang,Yan-Qiu Wang,Zi-Hui Cai,Yu-Jie Fu Food Funct. 2021 12 1432
-
Yanlin Li,Jing Wang,Linyong Li,Wenhui Song,Min Li,Xin Hua,Yu Wang,Jifeng Yuan,Zheyong Xue Nat. Prod. Rep. 2023 40 1303
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:95298-47-8)Kaji-ichigoside F1

Zuiverheid:99%/99%
Hoeveelheid:5mg/10mg
Prijs ($):276.0/483.0